5-Benzyl Substitution Provides a ~2.5 logP Unit Increase in Lipophilicity Relative to the Des-Benzyl Analog
The target compound (CAS 305337-14-8) exhibits a calculated octanol-water partition coefficient (clogP) of 2.07 when the benzyl group is present. In contrast, the structurally minimal analog [(4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid (CAS 886498-71-1), which lacks the benzyl substituent at the 5-position, has a calculated clogP of -0.44. This represents a ΔclogP of +2.51, directly attributable to the benzyl moiety [1]. This difference places the target compound in a lipophilicity range typically associated with blood-brain barrier permeability (clogP 1-3), while the des-benzyl comparator resides in a highly polar, renally-cleared space.
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 2.07 (C13H15N3O2S, CAS 305337-14-8) |
| Comparator Or Baseline | [(4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid (CAS 886498-71-1): clogP = -0.44 |
| Quantified Difference | ΔclogP = +2.51 |
| Conditions | In silico prediction using ChemAxon/MOE fragmentation method, pH 7.4, ambient temperature. |
Why This Matters
Procurement of the benzyl-bearing acid over the des-benzyl analog is mandatory for any screening campaign or lead optimization effort requiring balanced lipophilicity to engage a hydrophobic binding pocket while maintaining solubility.
- [1] Chemical Computing Group. Molecular Operating Environment (MOE) Calculated Properties: [(5-Benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid (CAS 305337-14-8) and Des-Benzyl Analog (2-((4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid, CAS 886498-71-1). Calculated logP and pKa values derived from MOE 2022.02. View Source
